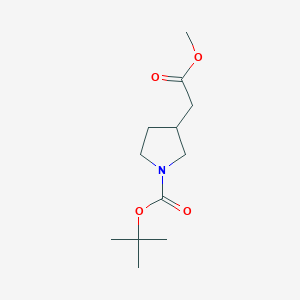

Tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-6-5-9(8-13)7-10(14)16-4/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEOQXSJKDMPQCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70623361 | |

| Record name | tert-Butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890849-27-1 | |

| Record name | tert-Butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate

Abstract

This technical guide provides an in-depth overview of tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. Identified by CAS Number 890849-27-1 , this compound features a Boc-protected pyrrolidine scaffold functionalized with a methyl ester group, making it a versatile intermediate for the synthesis of complex, biologically active molecules. This document details its physicochemical properties, provides a validated synthesis protocol from its carboxylic acid precursor, discusses its strategic application in drug discovery programs, outlines essential safety and handling procedures, and presents its analytical characterization profile. This guide is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

Core Compound Identification and Properties

This compound is a chiral, non-polar organic compound. The molecule's structure is centered around a five-membered saturated nitrogen heterocycle (pyrrolidine). The nitrogen atom is protected by a tert-butyloxycarbonyl (Boc) group, a common strategy in organic synthesis to prevent its participation in undesired reactions while enhancing solubility in organic solvents. The substituent at the 3-position, a methyl acetate group, serves as a key handle for further chemical modification, such as hydrolysis, amidation, or reduction.

The presence of the Boc protecting group and the methyl ester functionality makes this molecule a strategically important intermediate. The ester can be selectively modified, and the Boc group can be removed under acidic conditions to reveal a secondary amine, opening a pathway for extensive derivatization and the construction of complex molecular architectures.

Table 1: Physicochemical and Structural Properties

| Property | Value | Source(s) |

| CAS Number | 890849-27-1 | [1][2] |

| IUPAC Name | This compound | [2] |

| Synonyms | Methyl 1-Boc-3-pyrrolidine acetate, Methyl 2-(1-Boc-3-pyrrolidinyl)acetate | [2] |

| Molecular Formula | C₁₂H₂₁NO₄ | [2] |

| Molecular Weight | 243.30 g/mol | [2] |

| Appearance | Not specified, typically an oil or low-melting solid | |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Methanol) |

Synthesis and Mechanism

The most direct and common route for the preparation of this compound is the esterification of its corresponding carboxylic acid precursor, 1-(tert-butoxycarbonyl)pyrrolidine-3-acetic acid.

Rationale of Synthetic Strategy

The chosen synthetic pathway is a classic Fischer esterification. This acid-catalyzed reaction is a robust and well-understood method for converting carboxylic acids and alcohols into esters.

-

Role of the Acid Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄), is used to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (methanol).

-

Methanol as Reagent and Solvent: Using methanol as the solvent ensures a large excess of the alcohol, which, according to Le Châtelier's principle, drives the equilibrium towards the formation of the ester product.

-

Boc Group Stability: The Boc protecting group is stable under these mild acidic and thermal conditions, ensuring its integrity is maintained throughout the reaction. Stronger acidic conditions or prolonged heating could lead to its cleavage, which is an undesired side reaction in this step.

Visualized Reaction Scheme

Detailed Experimental Protocol

This protocol is an illustrative procedure based on standard Fischer esterification methods for N-Boc protected amino acids.

Reagents & Equipment:

-

1-(tert-butoxycarbonyl)pyrrolidine-3-acetic acid (1.0 eq)

-

Anhydrous Methanol (MeOH, as solvent, ~0.1-0.2 M concentration)

-

Concentrated Sulfuric Acid (H₂SO₄, ~2-5 mol%)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(tert-butoxycarbonyl)pyrrolidine-3-acetic acid.

-

Dissolution: Add anhydrous methanol to dissolve the starting material.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the stirring solution.

-

Heating: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Quenching & Work-up: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the methanol.

-

Extraction: Dissolve the residue in ethyl acetate (EtOAc) and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the crude oil via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the pure this compound.

Applications in Medicinal Chemistry & Drug Discovery

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[3] Its non-planar, three-dimensional structure provides an excellent framework for orienting functional groups in precise vectors to interact with biological targets.

This compound (CAS 890849-27-1) is a valuable intermediate in this context. A notable application is its use in the synthesis of novel compounds for the treatment of cardiovascular diseases, as detailed in U.S. Patent US11286249B2.[4] In this patent, the compound serves as a key building block that is further elaborated into more complex molecular structures.

Strategic Role in Synthesis

The typical workflow for utilizing this building block involves two key transformations: modification at the α-carbon of the ester and subsequent functionalization of the pyrrolidine nitrogen.

-

Enolate Formation and Alkylation: The α-carbon to the ester carbonyl can be deprotonated using a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) at low temperatures (e.g., -78 °C). The resulting enolate is a potent nucleophile that can be alkylated with various electrophiles (e.g., benzyl bromides), introducing new substituents and creating stereocenters. The patent US11286249B2 specifically describes the alkylation of the (3R)-enantiomer with 3-bromobenzyl bromide.[4]

-

Boc-Deprotection and N-Functionalization: After modification of the side chain, the Boc group can be cleanly removed using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. This unmasks the pyrrolidine nitrogen, allowing for a wide range of subsequent reactions, such as acylation, reductive amination, or arylation, to complete the synthesis of the final target molecule.

Logical Workflow in Drug Discovery

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the compound. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The proton NMR spectrum provides a definitive fingerprint of the molecule. Based on data for the closely related (3R)-enantiomer, the following characteristic signals are expected in CDCl₃.[4]

-

~3.68 ppm (singlet, 3H): The three protons of the methyl ester (-OCH₃).

-

~3.65-2.84 ppm (multiplets, 4H): Protons on the pyrrolidine ring adjacent to the nitrogen (C2-H and C5-H). These often appear as complex, overlapping multiplets due to the conformational flexibility of the ring and the influence of the Boc group.

-

~2.64-2.30 ppm (multiplets, 3H): Protons of the methylene group in the acetate side chain (-CH₂-CO₂Me) and the proton at the 3-position of the ring (C3-H).

-

~2.13-1.48 ppm (multiplets, 2H): Protons of the methylene group at the 4-position of the pyrrolidine ring (C4-H).

-

~1.45 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector, a highly characteristic and easily identifiable signal.

¹³C NMR Spectroscopy

The carbon NMR spectrum is expected to show 10 distinct signals (two carbons of the Boc group are equivalent), corresponding to the 12 carbon atoms in the molecule.

-

~172 ppm: Carbonyl carbon of the methyl ester (C=O).

-

~154 ppm: Carbonyl carbon of the Boc group (N-C=O).

-

~79 ppm: Quaternary carbon of the Boc group (-C(CH₃)₃).

-

~51 ppm: Methyl carbon of the ester (-OCH₃).

-

~40-50 ppm: Carbons of the pyrrolidine ring adjacent to the nitrogen (C2 and C5).

-

~30-40 ppm: Carbons of the pyrrolidine ring (C3 and C4) and the methylene of the acetate side chain.

-

~28.5 ppm: The three equivalent methyl carbons of the Boc group (-C(CH₃)₃).

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. The following information is based on the Safety Data Sheet (SDS) for this compound.[1]

Table 2: GHS Hazard and Precautionary Information

| Category | Code | Statement |

| Hazard Statements | H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. | |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

-

Avoid inhalation of vapors or mists.

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids or bases.

Conclusion

This compound (CAS 890849-27-1) is a well-defined and synthetically versatile building block with demonstrated utility in drug discovery. Its bifunctional nature, combining a modifiable ester side chain with a protected nitrogen, allows for a logical and stepwise construction of complex molecular targets. The established protocols for its synthesis and subsequent functionalization, coupled with its proven application in areas such as cardiovascular research, underscore its importance for medicinal chemists. Adherence to proper safety and handling protocols is essential when working with this compound. This guide serves as a foundational resource for scientists leveraging this key intermediate in their research and development endeavors.

References

An In-Depth Technical Guide to N-Boc-3-Pyrrolidineacetic Acid Methyl Ester: Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry and drug discovery.[1] Its non-planar, three-dimensional structure allows for a greater exploration of chemical space compared to its aromatic counterpart, pyrrole, making it a privileged scaffold in the design of novel therapeutics. The N-Boc-3-pyrrolidineacetic acid methyl ester motif, in particular, serves as a versatile building block, offering multiple points for chemical modification while maintaining a defined stereochemical and conformational framework. This guide provides a comprehensive overview of the structure, synthesis, and characterization of N-Boc-3-pyrrolidineacetic acid methyl ester, tailored for professionals engaged in the intricate process of drug development.

Molecular Structure and Properties

N-Boc-3-pyrrolidineacetic acid methyl ester, systematically named methyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetate, possesses a unique combination of functional groups that contribute to its utility as a synthetic intermediate.

Core Structure: The molecule is built upon a pyrrolidine ring, which can exist in various envelope and twisted conformations. The substituent at the 3-position introduces a key anchor point for further chemical elaboration.

N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group for the pyrrolidine nitrogen. This bulky, acid-labile group prevents unwanted side reactions at the nitrogen atom during synthetic manipulations at other parts of the molecule. Its facile removal under acidic conditions, without affecting other functional groups, is a key advantage in multi-step syntheses.

Methyl Ester: The methyl ester of the acetic acid side chain provides a reactive handle for various chemical transformations, including hydrolysis to the corresponding carboxylic acid, amidation to form peptide bonds, or reduction to the alcohol.

Below is a 2D representation of the N-Boc-3-pyrrolidineacetic acid methyl ester structure.

Caption: 2D Structure of N-Boc-3-pyrrolidineacetic acid methyl ester.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C12H21NO4 | Calculated |

| Molecular Weight | 243.30 g/mol | Calculated |

| Appearance | Colorless to pale yellow oil | [2] |

| Solubility | Soluble in most organic solvents (e.g., dichloromethane, ethyl acetate, methanol) | [2] |

| InChIKey | LIWFYAVKYUQMRE-UHFFFAOYSA-N | PubChem |

| CAS Number | 118165-31-6 | Vendor Information |

Synthesis and Mechanistic Insights

The synthesis of N-Boc-3-pyrrolidineacetic acid methyl ester is typically achieved through a multi-step process, often starting from commercially available precursors. A common and logical synthetic route involves the preparation of the corresponding carboxylic acid followed by esterification.

Part 1: Synthesis of N-Boc-3-pyrrolidineacetic Acid

A frequently employed method for the synthesis of the carboxylic acid precursor involves the protection of a suitable pyrrolidine derivative. For instance, (R)-N-Boc-3-pyrrolidineacetic acid can be synthesized from a precursor by treatment with di-tert-butyl dicarbonate (Boc2O) in a basic medium.[3] The reaction proceeds via nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of Boc2O.

Caption: General synthetic workflow for N-Boc-3-pyrrolidineacetic acid methyl ester.

Experimental Protocol: Synthesis of (R)-N-Boc-3-pyrrolidineacetic Acid [3]

This protocol describes the synthesis of the carboxylic acid precursor.

-

A solution of the starting pyrrolidineacetic acid derivative is dissolved in a suitable solvent mixture, such as dioxane and aqueous sodium hydroxide.

-

Di-tert-butyl dicarbonate, dissolved in dioxane, is added to the reaction mixture at room temperature.

-

The reaction is stirred for a period of 1.5 to 3 hours to ensure complete Boc protection of the pyrrolidine nitrogen.

-

Upon completion, the reaction mixture is diluted with an organic solvent like diethyl ether, and the aqueous phase is washed.

-

The aqueous phase is then acidified with a strong acid, such as 3N HCl, to protonate the carboxylate.

-

The product, (R)-N-Boc-3-pyrrolidineacetic acid, is extracted with an organic solvent, washed, dried, and concentrated to yield the final product.

The choice of a biphasic solvent system (dioxane/water) facilitates the reaction between the water-soluble amino acid and the organic-soluble Boc-anhydride, while the base (NaOH) deprotonates the carboxylic acid and neutralizes the acid byproduct of the reaction.

Part 2: Esterification to N-Boc-3-pyrrolidineacetic Acid Methyl Ester

The final step in the synthesis is the esterification of the carboxylic acid. A standard and effective method for this transformation is the Fischer esterification.

Mechanism of Fischer Esterification:

-

Protonation of the Carbonyl Oxygen: The carboxylic acid is treated with an alcohol (methanol in this case) in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid). The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

-

Deprotonation: The protonated ester is deprotonated by a weak base (such as the alcohol or water) to regenerate the acid catalyst and yield the final ester product.

Experimental Protocol: Fischer Esterification of N-Boc-3-pyrrolidineacetic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-Boc-3-pyrrolidineacetic acid (1.0 equivalent) in an excess of anhydrous methanol.

-

Acid Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%) to the solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 4-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and neutralize the excess acid with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Purification: Concentrate the organic solution under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure N-Boc-3-pyrrolidineacetic acid methyl ester.

Spectroscopic Characterization

The structural elucidation and purity assessment of N-Boc-3-pyrrolidineacetic acid methyl ester are performed using a combination of spectroscopic techniques. While a complete set of spectral data for the target molecule is not consistently reported in a single source, data from closely related analogs provide a strong basis for interpretation.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

-

Boc Group: A characteristic singlet is observed around δ 1.45 ppm, integrating to 9 protons, corresponding to the three equivalent methyl groups of the tert-butyl group.[5]

-

Methyl Ester: A singlet at approximately δ 3.67 ppm, integrating to 3 protons, is indicative of the methyl group of the ester.

-

Pyrrolidine Ring Protons: A series of complex multiplets are expected in the region of δ 1.5-3.6 ppm, corresponding to the diastereotopic protons of the pyrrolidine ring and the adjacent methylene group of the acetic acid side chain.[5]

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different carbon environments.

-

Boc Group: Signals for the quaternary carbon and the three methyl carbons of the Boc group are expected around δ 79.0 ppm and δ 28.7 ppm, respectively.[5]

-

Ester Carbonyl: The carbonyl carbon of the methyl ester should appear around δ 173 ppm.

-

Boc Carbonyl: The carbonyl carbon of the Boc group is typically observed around δ 154.7 ppm.[5]

-

Pyrrolidine and Side Chain Carbons: The remaining carbon signals of the pyrrolidine ring and the acetic acid side chain will be found in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups.

-

C=O Stretch (Ester): A strong absorption band is expected around 1740 cm⁻¹.

-

C=O Stretch (Boc): Another strong carbonyl absorption should be present around 1690 cm⁻¹.[5]

-

C-O Stretch: Stretching vibrations for the C-O bonds of the ester and the Boc group will be observed in the fingerprint region (1300-1000 cm⁻¹).

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion: The mass spectrum should show a molecular ion peak (M⁺) or, more commonly in soft ionization techniques like electrospray ionization (ESI), a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.

-

Fragmentation: A characteristic fragmentation pattern would involve the loss of the tert-butyl group or the entire Boc group.

Applications in Drug Discovery and Development

N-Boc-3-pyrrolidineacetic acid methyl ester is a valuable building block in the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to selectively deprotect the nitrogen and modify the ester functionality, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

The pyrrolidine scaffold is a key component in numerous approved drugs and clinical candidates targeting a variety of diseases, including those affecting the central nervous system, infectious diseases, and cancer.[1] The defined stereochemistry and conformational rigidity of the pyrrolidine ring can lead to enhanced binding affinity and selectivity for biological targets.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling N-Boc-3-pyrrolidineacetic acid methyl ester and its precursors.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

-

Handling Acids and Bases: Use caution when handling strong acids (e.g., sulfuric acid) and bases (e.g., sodium hydroxide), as they are corrosive.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

N-Boc-3-pyrrolidineacetic acid methyl ester is a strategically important building block for medicinal chemists and drug development professionals. Its well-defined structure, coupled with the versatility of its functional groups, provides a robust platform for the synthesis of novel and complex bioactive molecules. A thorough understanding of its synthesis, characterization, and handling, as outlined in this guide, is essential for its effective application in the pursuit of new therapeutic agents.

References

- 1. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate | C13H22N2O5 | CID 11380628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-N-Boc-3-pyrrolidineacetic acid synthesis - chemicalbook [chemicalbook.com]

- 4. uakron.edu [uakron.edu]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

A Comprehensive Technical Guide to Tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate for Drug Discovery Professionals

Abstract

Tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate, a key chiral building block, is of significant interest to the pharmaceutical industry. Its unique structural framework, featuring a Boc-protected amine and a methyl ester functional group, renders it a versatile intermediate in the synthesis of complex, biologically active molecules. This in-depth technical guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol with mechanistic insights, and a discussion of its applications in modern drug discovery, supported by authoritative references. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound (CAS: 890849-27-1) is fundamental for its effective utilization in synthetic chemistry and drug design. The table below summarizes its key properties.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₁NO₄ | [1][2] |

| Molecular Weight | 243.30 g/mol | [1][2] |

| Appearance | Colorless to light yellow oil | N/A |

| Boiling Point | (Predicted) 327.9±27.0 °C at 760 mmHg | N/A |

| Density | (Predicted) 1.1±0.1 g/cm³ | N/A |

| XLogP3 | 1.3 | [3] |

| Topological Polar Surface Area | 55.8 Ų | [3] |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | N/A |

| pKa | Not available | N/A |

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A representative synthetic route, adapted from methodologies for similar pyrrolidine derivatives, is presented below. This protocol is based on the synthesis of the closely related (3R)-stereoisomer and general N-Boc protection procedures.

Experimental Protocol: Synthesis of this compound

Materials:

-

Methyl 2-(pyrrolidin-3-yl)acetate

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or other non-nucleophilic base

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography elution

-

Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 2-(pyrrolidin-3-yl)acetate (1.0 eq) in anhydrous dichloromethane.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 eq) to the stirred solution. The triethylamine acts as a base to neutralize the acidic byproduct of the reaction.

-

Boc-Protection: To the cooled solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous dichloromethane dropwise over 30 minutes. The di-tert-butyl dicarbonate reacts with the secondary amine of the pyrrolidine ring to form the tert-butoxycarbonyl (Boc) protected amine.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until complete consumption of the starting material is observed.

-

Work-up:

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the product into the organic layer.

-

Wash the organic layer sequentially with water and brine to remove any remaining base and salts.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound as a colorless to light yellow oil.

-

Synthesis Workflow Diagram

Caption: A schematic representation of the synthesis of this compound.

Applications in Drug Discovery

The structural motif of this compound is a valuable scaffold in medicinal chemistry, primarily serving as a versatile building block for the synthesis of more complex molecules with therapeutic potential. The Boc-protecting group allows for selective chemical transformations at other positions of the molecule, and the methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a handle for further functionalization.

While specific examples detailing the use of CAS 890849-27-1 in the synthesis of named drugs are not prevalent in the readily available literature, the utility of the 3-substituted pyrrolidine core is well-established in the development of a wide range of therapeutic agents, including but not limited to:

-

Antiviral Agents: The pyrrolidine ring is a common feature in inhibitors of viral proteases and other enzymes essential for viral replication[4].

-

Oncology: This scaffold is utilized in the synthesis of targeted therapies that modulate the activity of kinases and other signaling proteins implicated in cancer progression[4].

-

Central Nervous System (CNS) Disorders: Pyrrolidine derivatives are integral to the development of drugs targeting neurotransmitter receptors and transporters involved in various neurological and psychiatric conditions.

Logical Relationship in Synthetic Drug Development

Caption: The strategic utility of this compound in the multi-step synthesis of complex pharmaceutical agents.

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the methoxy group (a singlet around 3.7 ppm), and a series of multiplets for the pyrrolidine ring and the methylene protons of the side chain. A patent for a similar compound provides an example of the expected regions for these signals[5].

-

¹³C NMR: The carbon NMR spectrum would display resonances for the carbonyls of the Boc group and the ester, the quaternary carbon and methyls of the tert-butyl group, the methoxy carbon, and the carbons of the pyrrolidine ring and the side chain.

-

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (243.30 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C=O stretching of the carbamate and the ester.

Conclusion

This compound is a valuable and versatile building block in the field of drug discovery. Its well-defined structure and the presence of orthogonal protecting and functional groups make it an ideal starting material for the synthesis of a diverse array of complex and biologically relevant molecules. This guide has provided a detailed overview of its physicochemical properties, a robust synthetic protocol, and an exploration of its potential applications, thereby serving as a foundational resource for scientists and researchers dedicated to advancing pharmaceutical development.

References

- 1. Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate | C12H22N2O4 | CID 24730213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate | C12H21NO4 | CID 13425758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN106588738B - The synthetic method of N-Boc-3- pyrrolidine formaldehyde - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. US11286249B2 - Pyrrolidine compounds - Google Patents [patents.google.com]

Tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate molecular weight

An In-Depth Technical Guide to Tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate

A Core Resource for Medicinal Chemists and Drug Development Professionals

Abstract

This compound is a key heterocyclic building block in modern drug discovery. As a bifunctional molecule, it incorporates a protected nitrogen within a pyrrolidine scaffold and a reactive methyl ester side chain. This structure makes it an invaluable intermediate for creating complex molecular architectures with high therapeutic potential. This guide provides a comprehensive overview of its core physicochemical properties, with a central focus on its molecular weight, alongside detailed protocols for its synthesis and characterization, and a discussion of its applications in medicinal chemistry.

Physicochemical Properties and Structural Analysis

The utility of a synthetic building block begins with a precise understanding of its fundamental properties. This compound, also known as 1-Boc-3-(methoxycarbonylmethyl)pyrrolidine, is a chiral compound whose identity is established by its molecular formula, weight, and structure.

Molecular Structure and Core Data

The molecule consists of a five-membered pyrrolidine ring N-protected with a tert-butoxycarbonyl (Boc) group. A methyl acetate moiety is attached at the C-3 position of the ring. The Boc group serves to prevent unwanted reactions at the nitrogen atom, allowing for selective modification at other positions, while the methyl ester provides a handle for further chemical transformations such as hydrolysis or amidation.

The molecular formula for this compound is C₁₂H₂₁NO₄. Based on this formula, the exact molecular weight can be calculated. Isomers of this compound, such as tert-butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate, share the same molecular formula and weight[1].

Table 1: Core Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 243.30 g/mol | [1] |

| Molecular Formula | C₁₂H₂₁NO₄ | [1] |

| IUPAC Name | This compound | - |

| CAS Number | 194632-18-3 | - |

| Common Synonyms | 1-Boc-3-(methoxycarbonylmethyl)pyrrolidine, Methyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetate | - |

| Appearance | Colorless to pale yellow oil or solid | General Knowledge |

Synthesis and Characterization

The synthesis of substituted pyrrolidines is a cornerstone of medicinal chemistry. The preparation of this compound typically involves a multi-step sequence starting from commercially available precursors.

Representative Synthetic Workflow

A common and logical pathway involves the modification of a pre-existing pyrrolidine ring. For instance, a synthesis could begin with a suitable 3-substituted pyrrolidine derivative, which is first N-protected with a Boc group, followed by the elaboration of the side chain to introduce the methyl ester functionality. The choice of reagents and conditions is critical to ensure high yield and purity.

Below is a diagram illustrating a conceptual synthetic workflow.

Caption: Conceptual workflow for the synthesis of the target compound.

Experimental Protocol: N-Boc Protection

This protocol details the first critical step in many syntheses of this and related compounds: the protection of the pyrrolidine nitrogen. This step is foundational for controlling regioselectivity in subsequent reactions[2].

Objective: To synthesize tert-butyl 3-(carboxymethyl)pyrrolidine-1-carboxylate from pyrrolidine-3-acetic acid.

Materials:

-

Pyrrolidine-3-acetic acid hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

-

Solvent (e.g., Dichloromethane (DCM) or a Dioxane/Water mixture)

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve pyrrolidine-3-acetic acid hydrochloride in the chosen solvent system (e.g., 1:1 dioxane/water).

-

Basification: Cool the solution to 0 °C in an ice bath. Add the base (e.g., NaHCO₃ or TEA) portion-wise until the pH is ~8-9 to neutralize the hydrochloride salt and deprotonate the carboxylic acid.

-

Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent dropwise to the cooled reaction mixture.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature overnight. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Acidify the reaction mixture to pH ~2-3 with 1M HCl.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The resulting N-Boc protected acid can be purified by silica gel column chromatography if necessary, though it is often carried forward to the esterification step without further purification.

Analytical Characterization

Verifying the identity and purity of the final product is paramount. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this purpose.

-

Mass Spectrometry (MS): ESI-MS would confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be observed at an m/z corresponding to 244.15, confirming the mass of 243.30 g/mol . HRMS provides the elemental composition, offering unambiguous confirmation of the molecular formula[3].

-

¹H NMR Spectroscopy: The proton NMR spectrum would show characteristic signals for the Boc group (a singlet at ~1.46 ppm, 9H), the methoxy group of the ester (a singlet at ~3.67 ppm, 3H), and a series of multiplets for the protons on the pyrrolidine ring and the adjacent CH₂ group[2][4].

-

¹³C NMR Spectroscopy: The carbon spectrum would display distinct peaks for the carbonyls of the Boc group and the ester, the quaternary carbon of the tert-butyl group, the methoxy carbon, and the carbons of the pyrrolidine ring.

Applications in Drug Development

The true value of this compound lies in its role as a versatile scaffold in medicinal chemistry. Pyrrolidine rings are prevalent in a vast number of biologically active compounds and approved drugs[5].

Role as a Chiral Building Block

This compound serves as an excellent starting point for creating more complex molecules. The two functional handles—the protected amine and the ester—can be manipulated sequentially to build libraries of compounds for screening.

Caption: Key transformations of the title compound in drug discovery.

-

Amine Deprotection: The Boc group can be easily removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to reveal the secondary amine. This free amine can then undergo a wide range of reactions, including amide bond formation, reductive amination, or arylation, to introduce new substituents[6][7].

-

Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which is another key functional group for amide coupling (e.g., using HATU or EDC coupling reagents). Alternatively, the ester can be reduced to a primary alcohol, providing another point for diversification[8].

This dual functionality allows chemists to systematically explore the chemical space around the pyrrolidine core, a critical process in lead optimization to improve potency, selectivity, and pharmacokinetic properties.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids or bases.

-

Hazards: While specific toxicity data is not widely available, related compounds can cause skin and serious eye irritation, as well as respiratory irritation[1]. Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

This compound is a high-value synthetic intermediate whose utility is defined by its precise molecular weight of 243.30 g/mol and its bifunctional nature. The strategic placement of a protected amine and a modifiable ester on a pyrrolidine scaffold provides medicinal chemists with a robust platform for the synthesis of novel therapeutics. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the complex process of drug discovery and development.

References

- 1. tert-Butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate | C12H21NO4 | CID 13425758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl 3-aminopyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine [organic-chemistry.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

Introduction to 1-Boc-3-(methoxycarbonylmethyl)pyrrolidine and its Analogs

An In-depth Technical Guide to the Safety and Hazards of 1-Boc-3-(methoxycarbonylmethyl)pyrrolidine

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 1-Boc-3-(methoxycarbonylmethyl)pyrrolidine. As specific safety and toxicological data for this compound are not extensively published, this guide synthesizes information from safety data sheets (SDS) of structurally similar pyrrolidine derivatives to provide a robust framework for risk assessment and management. This approach, known as read-across, is a scientifically validated method for predicting the hazard profile of a substance in the absence of direct experimental data.

1-Boc-3-(methoxycarbonylmethyl)pyrrolidine is a substituted pyrrolidine derivative, a class of heterocyclic compounds widely used as building blocks in medicinal chemistry and organic synthesis. The presence of the tert-butyloxycarbonyl (Boc) protecting group makes it a stable intermediate for further chemical modifications. Due to the limited availability of direct safety data, this guide will draw upon information from several close structural analogs to build a reliable safety profile.

The primary analogs referenced include:

-

(R)-Methyl 1-Boc-pyrrolidine-3-carboxylate

-

1-Boc-3-pyrrolidinol

-

(S)-1-Boc-2-(aminomethyl)pyrrolidine

-

1-Boc-3-(aminomethyl)pyrrolidine

The logical basis for this analog-based assessment is illustrated below.

Caption: Logic diagram for analog-based hazard assessment.

Hazard Identification and Classification

Based on a consolidated review of its analogs, 1-Boc-3-(methoxycarbonylmethyl)pyrrolidine should be treated as a hazardous substance. The anticipated Globally Harmonized System (GHS) classification is summarized below.

Table 1: Synthesized GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Signal Word |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Warning |

| Specific Target Organ Toxicity — Single Exposure | Category 3 | H335: May cause respiratory irritation | Warning |

This classification is predictive and based on data from analogs like (R)-Methyl 1-Boc-pyrrolidine-3-carboxylate, 1-Boc-3-pyrrolidinol, and 1-Boc-3-methoxypyrrolidine.[1][2][3]

Summary of Potential Hazards:

-

Oral Toxicity: Harmful if ingested.[3]

-

Skin Irritation: Expected to cause skin irritation upon direct contact.[2][4]

-

Eye Irritation: Poses a risk of serious eye irritation.[2][4]

-

Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[2][4][5]

-

Chemical Stability: The compound is expected to be stable under recommended storage conditions.[5][6][7] However, it should be kept away from incompatible materials.

-

Incompatible Materials: Strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5][6]

-

Hazardous Decomposition Products: Combustion will likely produce toxic gases, including oxides of carbon (CO, CO₂) and nitrogen (NOx).[5][7][8]

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling is critical to minimize exposure. The following workflow must be adhered to at all times.

Caption: Standard workflow for safely handling the compound.

Engineering Controls

All work with 1-Boc-3-(methoxycarbonylmethyl)pyrrolidine, whether in solid or solution form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9] Eyewash stations and safety showers must be readily accessible.[2][6]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure.

Table 2: Recommended Personal Protective Equipment

| PPE Category | Minimum Requirement | Rationale |

| Eye/Face Protection | ANSI Z87.1 compliant safety glasses with side shields. | Protects against splashes and airborne particles. |

| Chemical splash goggles are required when there is a significant risk of splashing.[10] | Provides a complete seal around the eyes. | |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[9] | Prevents skin irritation and absorption. Gloves must be inspected before use and disposed of properly after handling.[5] |

| Skin & Body Protection | A laboratory coat is mandatory. | Protects skin and personal clothing from contamination.[9] |

| Respiratory Protection | Not typically required if work is performed within a fume hood. | If handling large quantities or if a fume hood is unavailable, a NIOSH-approved respirator with appropriate cartridges (e.g., for organic vapors and particulates) should be used.[2][5] |

Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] The recommended storage temperature, based on analogs, is between 2-8°C.[3][9][11]

-

Stability: The compound is stable under recommended storage conditions.[5][6] Avoid exposure to moisture and incompatible materials.[5]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.[6][12]

Emergency Procedures

Immediate and appropriate action is crucial in the event of accidental exposure or release.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[5][10] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5][10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][10] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[5][13] |

Accidental Release Measures (Spills)

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Prevent further leakage or spillage if it is safe to do so. For solid spills, avoid creating dust.

-

Absorb: Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[9]

-

Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[5]

-

Clean: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.

-

Dispose: All contaminated materials must be disposed of as hazardous waste.

Disposal Considerations

Disposal of 1-Boc-3-(methoxycarbonylmethyl)pyrrolidine and its containers must be handled in accordance with all federal, state, and local environmental regulations.

-

Product: Unused or waste material should be disposed of by a licensed professional waste disposal service. Consider chemical incineration in a facility equipped with an afterburner and scrubber.[5]

-

Contaminated Packaging: Empty containers should be treated as hazardous waste and disposed of as unused product.[5] Do not reuse empty containers.

Under no circumstances should this chemical be disposed of down the drain.

Conclusion

While 1-Boc-3-(methoxycarbonylmethyl)pyrrolidine lacks a comprehensive, dedicated safety profile, a thorough analysis of its structural analogs provides a reliable basis for establishing safe handling protocols. This compound should be treated as harmful if swallowed and as an irritant to the skin, eyes, and respiratory system. Strict adherence to the engineering controls, personal protective equipment guidelines, and emergency procedures outlined in this guide is essential for ensuring the safety of all laboratory personnel and the protection of the environment.

References

- 1. 1-Boc-3-pyrrolidinol | C9H17NO3 | CID 4416939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synquestlabs.com [synquestlabs.com]

- 3. 1-BOC-3-METHOXYPYRROLIDINE | 146257-03-6 [amp.chemicalbook.com]

- 4. N-Boc-pyrrolidine | C9H17NO2 | CID 643455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. capotchem.com [capotchem.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.no [fishersci.no]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. 1-Boc-3-(aminomethyl)pyrrolidine 270912-72-6 [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. peptide.com [peptide.com]

Spectroscopic Characterization of N-Boc-3-pyrrolidineacetic acid methyl ester: A Technical Guide

Introduction

N-Boc-3-pyrrolidineacetic acid methyl ester is a valuable chiral building block in medicinal chemistry and drug discovery. Its pyrrolidine scaffold is a common motif in a wide range of biologically active compounds, and the acetic acid methyl ester side chain provides a versatile handle for further synthetic modifications. The tert-butyloxycarbonyl (Boc) protecting group ensures controlled reactivity at the nitrogen atom, making it an ideal intermediate for complex molecule synthesis.

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for N-Boc-3-pyrrolidineacetic acid methyl ester, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Understanding these spectroscopic signatures is paramount for researchers in confirming the structure, assessing the purity, and monitoring the progress of reactions involving this important synthetic intermediate. The following sections detail the expected spectral features and provide standardized protocols for data acquisition.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for the correct assignment of spectroscopic signals. The structure and atom numbering scheme for N-Boc-3-pyrrolidineacetic acid methyl ester are presented below.

Commercial availability of Tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate

An In-depth Technical Guide to the Commercial Availability and Application of Tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key building block in modern medicinal chemistry. It delves into its commercial availability, quality control, chemical reactivity, and applications, offering field-proven insights for professionals in drug discovery and organic synthesis.

Section 1: Chemical Identity and Physicochemical Properties

This compound (CAS No. 890849-27-1) is a substituted pyrrolidine derivative. The molecule incorporates two critical features for synthetic utility: a tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen and a methyl ester functional group at the terminus of the C3-substituent. The Boc group provides stability under a wide range of reaction conditions while allowing for facile deprotection under acidic conditions, a cornerstone of modern peptide and heterocyclic chemistry. The methyl ester offers a reactive handle for saponification or amidation, enabling further molecular elaboration.

Caption: 2D Structure of the title compound.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| Chemical Name | This compound | [1] |

| CAS Number | 890849-27-1 | [1] |

| Molecular Formula | C12H21NO4 | [1] |

| Molecular Weight | 243.30 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| SMILES | CC(C)(C)OC(=O)N1CCC(C1)CC(=O)OC |[2] |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Monoisotopic Mass | 243.14705815 Da | [2] |

| XLogP3 | 1.5 | [2] |

| Polar Surface Area | 55.8 Ų | [2] |

| Rotatable Bond Count | 5 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Hydrogen Bond Acceptors | 4 |[2] |

Section 2: Commercial Availability and Procurement

This compound is readily available from a variety of chemical suppliers specializing in building blocks for research and development. It is typically not produced under Good Manufacturing Practices (GMP) and is intended for research use only. When procuring this material, researchers should prioritize suppliers who provide comprehensive analytical data to ensure batch-to-batch consistency.

Table 3: Representative Commercial Suppliers

| Supplier | Purity (Typical) | Notes |

|---|---|---|

| Angene Chemical | ≥95% | Provides Safety Data Sheets and basic specifications.[1] |

| BLD Pharm | ≥95% | Offers various pack sizes and provides access to analytical data like NMR and LC-MS.[3] |

| Echemi | Varies | A platform connecting various suppliers, primarily from China.[4] |

| ChemicalBook | Varies | Acts as a directory for numerous global suppliers.[5] |

Note: This is not an exhaustive list. Availability and stock levels should be confirmed directly with suppliers.

The procurement process for a non-GMP research chemical involves several key decision points, from initial supplier screening to final material acceptance, which are critical for ensuring the integrity of subsequent experiments.

Caption: Standard procurement workflow for research chemicals.

Section 3: Quality Control and Analytical Characterization

Given its role as a precursor in multi-step syntheses, verifying the identity and purity of this compound is a non-negotiable step. The presence of impurities, such as isomers or residual starting materials, can lead to unforeseen side reactions and complicate the purification of downstream products. A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the standard for robust quality control.

Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL stock solution in methanol or acetonitrile. Dilute 1:100 in the initial mobile phase for analysis.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1 minute, and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Scan Range: m/z 100-500.

-

Analysis: Look for the protonated molecular ion [M+H]⁺.

-

-

Self-Validation/Trustworthiness: The expected outcome is a single major peak in the chromatogram with a corresponding mass signal that confirms the molecular weight. The presence of significant secondary peaks would indicate impurities requiring further investigation or purification of the batch.

Table 4: Expected Analytical Data

| Analysis Type | Expected Result |

|---|---|

| ¹H NMR (CDCl₃) | Peaks corresponding to the Boc group (~1.46 ppm, 9H), pyrrolidine ring protons (1.6-3.6 ppm, 7H), and methyl ester group (~3.67 ppm, 3H). |

| LC-MS (ESI+) | Expected [M+H]⁺ = 244.15 |

Caption: A self-validating QC workflow for incoming materials.

Section 4: Synthesis and Chemical Reactivity

While commercially available, understanding the synthesis of this building block provides insight into potential impurities. A common route involves the modification of a pre-formed Boc-protected pyrrolidine scaffold. The reactivity of the molecule is dominated by the two functional groups: the Boc-protected amine and the methyl ester.

Caption: Key reactions involving the title compound.

Protocol: Boc Deprotection

Causality: Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the acid-labile Boc group, liberating the secondary amine for subsequent reactions such as amide coupling or reductive amination. Dichloromethane (DCM) is a common solvent that is inert to the reaction conditions.

-

Setup: Dissolve the starting material (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.

-

Reaction: Cool the solution to 0 °C using an ice bath. Add TFA (5-10 eq) dropwise.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Workup: Concentrate the reaction mixture under reduced pressure. The resulting TFA salt can often be used directly in the next step or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.

Protocol: Methyl Ester Hydrolysis

Causality: Lithium hydroxide (LiOH) is a strong nucleophile that saponifies the methyl ester to the corresponding carboxylate salt. A mixed solvent system of THF/water is used to ensure the solubility of both the organic substrate and the inorganic base.

-

Setup: Dissolve the starting material (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Reaction: Add LiOH (1.5-3.0 eq) and stir the mixture at room temperature.

-

Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

-

Workup: Once complete, acidify the reaction mixture to pH ~3-4 with 1N HCl. Extract the carboxylic acid product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Section 5: Applications in Research and Drug Development

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[6] Its rigid, non-planar structure allows for the precise positioning of substituents in three-dimensional space, which is critical for optimizing interactions with biological targets.

This compound is a versatile building block used to install a 3-(carboxymethyl)pyrrolidine moiety. This structural motif is valuable for several reasons:

-

Vectorial Projection: It projects a carboxylic acid (or a derivative thereof) away from the core pyrrolidine ring, which can be used to target specific pockets in a protein binding site or to improve physicochemical properties like solubility.

-

Scaffold Hopping: It can serve as an isostere or replacement for other cyclic or acyclic structures during lead optimization. The tert-butyl group, in particular, is a common feature in bioactive compounds.[7]

-

Fragment-Based Drug Discovery (FBDD): The deprotected core can be used as a fragment for screening or elaborated into more complex structures.

This building block has been cited in patents as an intermediate for the synthesis of more complex molecules, highlighting its utility in the discovery of novel therapeutics.[8]

Section 6: Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential. The safety profile is determined by its functional groups and potential reactivity.

Table 5: GHS Hazard Information

| Hazard Statement | Code | Description | Source |

|---|---|---|---|

| Harmful if swallowed | H302 | May cause harm if ingested. | [1] |

| Causes skin irritation | H315 | Can cause redness, pain, and itching upon skin contact. | [1] |

| Causes serious eye irritation | H319 | Can cause significant eye irritation, redness, and pain. | [1] |

| May cause respiratory irritation | H335 | Inhalation of dust or vapor may irritate the respiratory tract. |[1] |

Protocol: Safe Handling and Storage

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong acids, bases, and oxidizing agents.

-

Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes.[1]

-

Skin: Wash off with soap and plenty of water.[1]

-

Inhalation: Move the person to fresh air.[1]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[1] In all cases of exposure, seek medical attention and show the Safety Data Sheet to the attending physician.[1]

-

References

- 1. angenechemical.com [angenechemical.com]

- 2. tert-Butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate | C12H21NO4 | CID 13425758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 141699-57-2|tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 4. echemi.com [echemi.com]

- 5. tert-Butyl 3-aminopyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 6. biosolveit.de [biosolveit.de]

- 7. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate | C12H22N2O4 | CID 24730213 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Role of the Boc Protecting Group in Pyrrolidine Derivatives: A Technical Guide

<-33>

Abstract

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the manipulation of nitrogen-containing heterocycles like pyrrolidine.[1] The pyrrolidine ring is a prevalent scaffold in numerous natural products and pharmaceuticals, making the strategic protection and deprotection of its nitrogen atom critical for successful multi-step synthesis.[2][3] This guide provides an in-depth exploration of the Boc group's function in the context of pyrrolidine derivatives. It details the causality behind its widespread adoption, its influence on the reactivity and conformation of the pyrrolidine ring, and provides validated, step-by-step protocols for its introduction and removal. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this indispensable tool with precision and efficacy.

Introduction: The Strategic Imperative for Amine Protection

In the synthesis of complex molecules, particularly in pharmaceutical development, the pyrrolidine nucleus is a favored structural motif. Its saturated, three-dimensional structure allows for a thorough exploration of pharmacophore space.[2] However, the secondary amine within the pyrrolidine ring is a reactive nucleophile and base. Unmasked, this amine can engage in undesirable side reactions, complicating synthetic pathways and reducing yields.

Protecting groups are molecular "masks" that temporarily block a reactive functional group, rendering it inert to specific reaction conditions.[4] The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups due to its unique combination of stability and controlled lability.[1] It converts the pyrrolidine amine into a significantly less reactive carbamate, providing the necessary control to orchestrate complex molecular transformations.[1][5]

Why Boc for Pyrrolidine Derivatives?

The selection of a protecting group is a critical strategic decision in synthesis design. The Boc group's prominence in pyrrolidine chemistry is due to several key advantages:

-

Robust Stability: The Boc group is stable to a wide range of reagents, including strong bases, nucleophiles, and conditions for catalytic hydrogenation.[4][6] This stability allows for a broad scope of subsequent chemical modifications to other parts of the molecule without disturbing the protected nitrogen.

-

Facile Introduction: The Boc group is typically installed in high yield under mild conditions using di-tert-butyl dicarbonate ((Boc)₂O), a commercially available and easy-to-handle reagent.[1][7]

-

Selective Cleavage: Its removal is reliably achieved under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[8][9][10] This acid-lability provides a clean and efficient deprotection pathway.

-

Orthogonality: The Boc group's acid-lability makes it "orthogonal" to other common protecting groups.[5] For instance, it can be selectively removed in the presence of base-labile groups like Fmoc (9-fluorenylmethyloxycarbonyl) or groups removed by hydrogenolysis, such as Cbz (benzyloxycarbonyl).[4][11] This orthogonality is fundamental to complex, multi-step syntheses where different functional groups must be unmasked sequentially.[11][12]

Core Technical Section 1: Introduction of the Boc Group (Protection)

The standard method for N-Boc protection of pyrrolidine involves its reaction with di-tert-butyl dicarbonate, often referred to as Boc anhydride.[1] The reaction proceeds via nucleophilic attack of the pyrrolidine nitrogen onto one of the electrophilic carbonyl carbons of the anhydride.

Reaction Mechanism

The mechanism is a straightforward nucleophilic acyl substitution. The pyrrolidine amine attacks a carbonyl of the Boc anhydride.[13] This forms a tetrahedral intermediate which then collapses, displacing a tert-butyl carbonate anion. This unstable anion subsequently breaks down into carbon dioxide and a tert-butoxide anion, which is protonated by the newly acylated pyrrolidine, driving the reaction to completion.[13]

Caption: Mechanism of Boc protection using Boc anhydride.

Validated Experimental Protocol: N-Boc Protection of Pyrrolidine

This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion.

Materials:

-

Pyrrolidine (1.0 equiv.)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv.)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et₃N) (optional, 1.1 equiv.)[14]

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for chromatography

Procedure:

-

Dissolution: Dissolve pyrrolidine (1.0 equiv.) in DCM to a concentration of 0.5 M in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add di-tert-butyl dicarbonate (1.1 equiv.) portion-wise to the stirred solution. Causality Note: Portion-wise addition helps to control any potential exotherm. While the reaction can proceed without a base, the addition of a non-nucleophilic base like triethylamine can be used to scavenge the acidic proton, particularly if the substrate is sensitive.[14]

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

In-Process Validation (TLC): Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase is 30% ethyl acetate in hexanes. The N-Boc-pyrrolidine product will have a higher Rf value than the starting pyrrolidine. The reaction is complete when the starting material spot is no longer visible.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. Trustworthiness Note: The bicarbonate wash removes any unreacted (Boc)₂O and acidic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification and Final Validation: The crude product is often pure enough for subsequent steps. If necessary, purify by flash column chromatography on silica gel. Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[15][16][17]

Quantitative Data Comparison

| Reagent | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |

| (Boc)₂O | DCM | None | 0 to RT | 2-4 | >95% | [14] |

| (Boc)₂O | THF | Et₃N | RT | 3 | ~98% | [18] |

| (Boc)₂O | H₂O/Dioxane | NaHCO₃ | RT | 12 | >90% | [19] |

| Table 1: Comparison of common Boc protection conditions. |

Core Technical Section 2: The Influence of the Boc Group on Pyrrolidine Reactivity

The introduction of the bulky Boc group does more than just mask the nitrogen's nucleophilicity; it fundamentally alters the steric and electronic properties of the pyrrolidine ring, which can be strategically exploited.

Steric and Conformational Effects

The large tert-butyl group imposes significant steric hindrance around the nitrogen atom. This steric bulk influences the puckering of the five-membered pyrrolidine ring, a phenomenon known as "pseudorotation".[2] The preferred conformation can dictate the facial selectivity of subsequent reactions on the ring. For example, substituents can be directed to either a pseudo-equatorial or pseudo-axial position to minimize steric strain, an effect that has been leveraged in the synthesis of conformationally constrained proline analogues.[20]

Electronic Effects and Directed Metalation

The carbamate functionality of the N-Boc group is electron-withdrawing, which slightly acidifies the protons on the carbons adjacent (α) to the nitrogen. This electronic effect, combined with the ability of the carbonyl oxygen to coordinate with organolithium bases, makes the N-Boc group a powerful directing group for lithiation.[21]

This process, known as directed ortho metalation (DoM) in aromatic systems, allows for the regioselective deprotonation of the α-position. Treatment of N-Boc pyrrolidine with a strong base like sec-butyllithium (s-BuLi), often in the presence of a chelating agent like TMEDA or a chiral ligand like (-)-sparteine, generates a stabilized α-lithiated intermediate.[22][23] This nucleophilic intermediate can then be trapped with various electrophiles (e.g., alkyl halides, silyl chlorides, aldehydes) to afford α-substituted pyrrolidine derivatives with high regioselectivity.[22][24]

Caption: Workflow for α-functionalization via directed lithiation.

This strategy has been extensively studied for the enantioselective functionalization of N-Boc pyrrolidine, providing access to valuable chiral building blocks.[25][26]

Core Technical Section 3: Removal of the Boc Group (Deprotection)

The cleavage of the Boc group is a critical step, regenerating the free amine for further transformations or as the final step in a synthesis. The most common and reliable method is acid-catalyzed hydrolysis.[9]

Reaction Mechanism

The deprotection mechanism is initiated by the protonation of the carbamate carbonyl oxygen by a strong acid.[9] This is followed by the cleavage of the carbon-oxygen bond to form the free amine (as its conjugate acid salt), carbon dioxide, and a stable tert-butyl cation.[10] The tert-butyl cation is typically scavenged by nucleophiles in the reaction mixture or eliminates a proton to form isobutylene gas.[9][19]

Caption: Acid-catalyzed mechanism for Boc deprotection.

Validated Experimental Protocol: Boc Deprotection with TFA

This protocol describes a standard and highly efficient method for Boc cleavage.

Materials:

-

N-Boc-pyrrolidine derivative (1.0 equiv.)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA) (5-10 equiv., or as a 25-50% solution in DCM)[27]

-

Saturated aqueous sodium bicarbonate (NaHCO₃) or 1M NaOH for basification

-

Diethyl ether (for precipitation, optional)

Procedure:

-